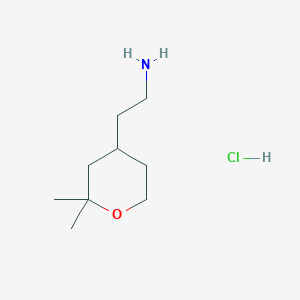![molecular formula C10H12ClNO3S B8660679 N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO3S It is a derivative of methanesulfonamide and features a chloropropanoyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide typically involves the reaction of 4-aminophenylmethanesulfonamide with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by minimizing the handling of hazardous reagents and optimizing reaction conditions for higher yields .
化学反応の分析
Types of Reactions
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioethers, and esters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and alcohols.
Hydrolysis: Products include carboxylic acids and amines.
科学的研究の応用
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methanesulfonamide moiety can enhance the compound’s binding affinity and specificity for its target .
類似化合物との比較
Similar Compounds
- **N-[4-
N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide: This compound has a similar structure but with a different position of the chlorine atom on the propanoyl group.
特性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9-4-2-8(3-5-9)10(13)6-7-11/h2-5,12H,6-7H2,1H3 |
InChIキー |
ZPOKJQQFXBTSCT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8660633.png)

![Propanoic acid, 2-[(4-nitrophenyl)hydrazono]-](/img/structure/B8660643.png)



![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)


![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)

